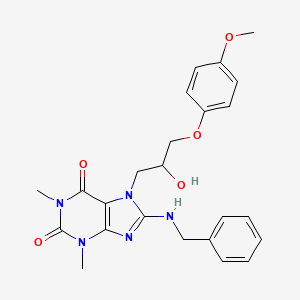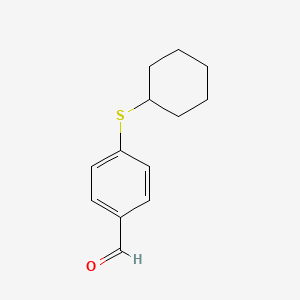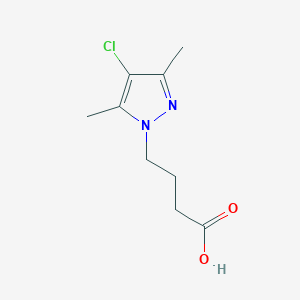
8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with notable properties and a range of applications. This compound features a unique purine core with specific substituents, making it particularly interesting for various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step procedures that focus on assembling the purine core and subsequently attaching the functional groups. Key steps include alkylation, amination, and coupling reactions. Precise conditions such as temperature, solvent choice, and catalyst presence are meticulously controlled to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent conditions and improve efficiency. Techniques like solvent extraction, crystallization, and chromatographic purification are employed to isolate and purify the product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes several types of reactions:
Oxidation: : Altering the oxidation state of the purine ring or the side chains.
Reduction: : Reducing functional groups such as ketones or nitro groups.
Substitution: : Nucleophilic or electrophilic substitution reactions at various positions on the purine ring or its substituents.
Common Reagents and Conditions: Reagents like lithium aluminium hydride (LiAlH4) for reductions, bromine (Br2) for oxidations, and sodium hydride (NaH) for substitutions are common. Conditions such as refluxing in organic solvents or employing inert atmospheres may be necessary.
Major Products Formed: Products from these reactions vary widely, including more highly oxidized purines, reduced derivatives, and substituted compounds with potentially new pharmacological properties.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its unique structure allows for the development of novel compounds with specific properties.
Biology: Biologically, it can serve as a ligand for enzyme studies or as a molecular probe to study biochemical pathways.
Medicine: In medicine, derivatives of this compound have potential therapeutic applications, including acting as enzyme inhibitors or receptor modulators.
Industry: Industrially, this compound might be used in the development of new materials or as a catalyst for chemical reactions due to its structural complexity.
Mécanisme D'action
The mechanism by which 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects generally involves interaction with specific molecular targets, such as enzymes or receptors. The precise pathways can vary but typically involve the compound binding to the active site of an enzyme, altering its activity, or modulating receptor functions.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique functional groups and their spatial arrangement. For instance, its methoxyphenoxy group differentiates it from other purine derivatives, providing unique interactions and effects.
Similar Compounds
1,3-dimethylxanthine (theobromine)
1,3,7-trimethylxanthine (caffeine)
8-(benzylamino)-1,3-dimethylxanthine
These compounds share structural similarities but differ in their substituents and, consequently, their applications and mechanisms of action.
Propriétés
IUPAC Name |
8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-27-21-20(22(31)28(2)24(27)32)29(23(26-21)25-13-16-7-5-4-6-8-16)14-17(30)15-34-19-11-9-18(33-3)10-12-19/h4-12,17,30H,13-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUYRLHHPQOASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)


![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2447628.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2447630.png)
![N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2447631.png)
![4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid](/img/structure/B2447632.png)


